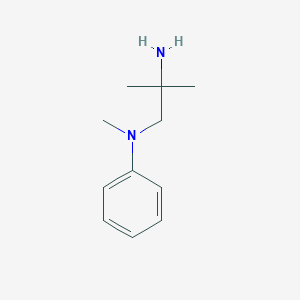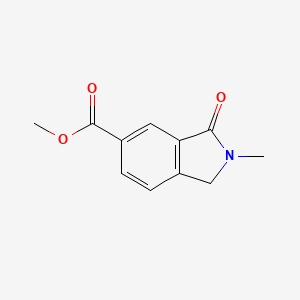
2-Bromothiophene-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromothiophene-3-boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both bromine and boronic acid functional groups makes this compound highly versatile in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Bromothiophene-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of thiophene, dichloroethane, and hydrobromic acid, followed by the addition of hydrogen peroxide at controlled temperatures. The reaction is monitored until the desired purity is achieved .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromothiophene-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiophenes.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophenes.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-Bromothiophene-3-boronic acid is widely used in scientific research due to its versatility:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Bromothiophene-3-boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst forms a complex with the bromine atom.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
- Thiophene-2-boronic acid
- 3-Bromothiophene-2-boronic acid
- Thiophene-3-boronic acid
Comparison: 2-Bromothiophene-3-boronic acid is unique due to the presence of both bromine and boronic acid functional groups at specific positions on the thiophene ring. This unique structure allows for selective reactions and makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
1315339-49-1 |
|---|---|
Fórmula molecular |
C4H4BBrO2S |
Peso molecular |
206.86 g/mol |
Nombre IUPAC |
(2-bromothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H |
Clave InChI |
XMWRXAXBGLEFQQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC=C1)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)





![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)


